molecular formula C34H40Cl2S6 B1384704 4,8-bis[4-chloro-5-(2-ethylhexylsulfanyl)thiophen-2-yl]thieno[2,3-f][1]benzothiole CAS No. 2369013-30-7

4,8-bis[4-chloro-5-(2-ethylhexylsulfanyl)thiophen-2-yl]thieno[2,3-f][1]benzothiole

Cat. No.: B1384704
CAS No.: 2369013-30-7
M. Wt: 712 g/mol
InChI Key: YVWAOTYUYOVFAD-UHFFFAOYSA-N
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Description

4,8-bis[4-chloro-5-(2-ethylhexylsulfanyl)thiophen-2-yl]thieno2,3-fbenzothiole is an organic compound known for its unique structural properties and potential applications in various fields, including organic photovoltaics and semiconductor materials. This compound is characterized by its complex molecular structure, which includes multiple thiophene and benzothiole units, making it a subject of interest in materials science and organic chemistry.

Scientific Research Applications

4,8-bis[4-chloro-5-(2-ethylhexylsulfanyl)thiophen-2-yl]thieno2,3-fbenzothiole has several scientific research applications:

    Organic Photovoltaics: Used as a component in organic solar cells due to its ability to absorb light and convert it into electrical energy.

    Semiconductor Materials: Employed in the fabrication of organic thin-film transistors and other semiconductor devices.

    Catalysis: Acts as a catalyst in various organic reactions, including cross-coupling and polymerization reactions.

    Material Science: Investigated for its potential in developing new materials with unique electronic and optical properties.

Mechanism of Action

The compound has been shown to possess the potential to supersede the D–A-type copolymer and A–A-type homopolymer . It exhibits excellent compatibility with the host blend SiCl–BDT:Y7 and tends to enhance miscibility and formed cascade energy levels .

Future Directions

The compound has shown potential in the field of photocatalytic hydrogen evolution and organic solar cells . Future research could focus on deepening the HOMO energy level with a trade-off between V OC and JSC and increasing the light absorption coefficient and improving the generation and mobility of charges to maximize JSC and FFs .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,8-bis[4-chloro-5-(2-ethylhexylsulfanyl)thiophen-2-yl]thieno2,3-fbenzothiole typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of Thiophene Units: The initial step involves the synthesis of thiophene units through the reaction of appropriate starting materials under controlled conditions.

    Chlorination and Sulfanylation: The thiophene units are then chlorinated and sulfanylated to introduce the chloro and ethylhexylsulfanyl groups.

    Coupling Reactions: The modified thiophene units are coupled with thienobenzothiole through palladium-catalyzed cross-coupling reactions, such as the Stille or Suzuki coupling.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4,8-bis[4-chloro-5-(2-ethylhexylsulfanyl)thiophen-2-yl]thieno2,3-fbenzothiole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Halogen substitution reactions can occur, where the chloro groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce the corresponding thiols.

Comparison with Similar Compounds

Similar Compounds

  • 4,8-bis(5-(2-ethylhexyl)thiophen-2-yl)benzo[1,2-b:4,5-b’]dithiophene
  • 4,8-bis(4-chloro-5-tripropylsilyl-thiophen-2-yl)benzo[1,2-b:4,5-b’]dithiophene

Uniqueness

4,8-bis[4-chloro-5-(2-ethylhexylsulfanyl)thiophen-2-yl]thieno2,3-fbenzothiole is unique due to its specific combination of chloro and ethylhexylsulfanyl groups, which provide distinct electronic and solubility properties. This makes it particularly suitable for applications in organic electronics and photovoltaics, where these properties are crucial for performance and stability.

Properties

IUPAC Name

4,8-bis[4-chloro-5-(2-ethylhexylsulfanyl)thiophen-2-yl]thieno[2,3-f][1]benzothiole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H40Cl2S6/c1-5-9-11-21(7-3)19-39-33-25(35)17-27(41-33)29-23-13-15-38-32(23)30(24-14-16-37-31(24)29)28-18-26(36)34(42-28)40-20-22(8-4)12-10-6-2/h13-18,21-22H,5-12,19-20H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVWAOTYUYOVFAD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(CC)CSC1=C(C=C(S1)C2=C3C=CSC3=C(C4=C2SC=C4)C5=CC(=C(S5)SCC(CC)CCCC)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H40Cl2S6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

712.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4,8-bis[4-chloro-5-(2-ethylhexylsulfanyl)thiophen-2-yl]thieno[2,3-f][1]benzothiole
Reactant of Route 2
4,8-bis[4-chloro-5-(2-ethylhexylsulfanyl)thiophen-2-yl]thieno[2,3-f][1]benzothiole
Reactant of Route 3
4,8-bis[4-chloro-5-(2-ethylhexylsulfanyl)thiophen-2-yl]thieno[2,3-f][1]benzothiole
Reactant of Route 4
4,8-bis[4-chloro-5-(2-ethylhexylsulfanyl)thiophen-2-yl]thieno[2,3-f][1]benzothiole
Reactant of Route 5
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4,8-bis[4-chloro-5-(2-ethylhexylsulfanyl)thiophen-2-yl]thieno[2,3-f][1]benzothiole
Reactant of Route 6
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4,8-bis[4-chloro-5-(2-ethylhexylsulfanyl)thiophen-2-yl]thieno[2,3-f][1]benzothiole

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